D-Ala¹ Substitution in ALPL-NMC Confers an ~9-Fold Improvement in Functional Antagonist Potency Over the Des-Ala¹ Analog (LPL-NMC)
In the definitive head-to-head study, [D-Ala¹, Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (ALPL-NMC) was directly compared with [Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (LPL-NMC, CAS 135467-88-8) for inhibition of neuromedin C-stimulated amylase release from isolated rat pancreatic acini. ALPL-NMC achieved an IC₅₀ of 1.5 µM, representing an approximately 9-fold greater potency than LPL-NMC (IC₅₀ = 13.4 µM) measured under identical conditions [1]. Maximal inhibition for ALPL-NMC was attained at 100 µM, whereas LPL-NMC required 300 µM to reach maximal effect [1]. This direct intra-study comparison isolates the contribution of the D-Ala¹ residue to antagonist potency, independent of the shared psi-bond modification.
| Evidence Dimension | Functional antagonist potency (IC₅₀ for inhibition of neuromedin C-stimulated amylase release) |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 µM; maximal inhibition at 100 µM |
| Comparator Or Baseline | [Leu⁹-psi-CH₂NH-Leu¹⁰]neuromedin C (LPL-NMC, CAS 135467-88-8): IC₅₀ = 13.4 µM; maximal inhibition at 300 µM |
| Quantified Difference | ~8.9-fold lower IC₅₀ (greater potency); 3-fold lower concentration required for maximal inhibition |
| Conditions | Isolated rat pancreatic acini; neuromedin C-stimulated amylase release assay; dose-response inhibition; Wisner et al., Pancreas 1990 |
Why This Matters
For procurement decisions, the 9-fold potency advantage of ALPL-NMC over LPL-NMC means that researchers can achieve equivalent receptor blockade at substantially lower peptide concentrations, reducing both per-experiment cost and the risk of off-target effects at high micromolar concentrations.
- [1] Wisner JR Jr, Xue BG, Coy DH, Renner IG. [D-Ala1, Leu9-psi-CH2NH-Leu10]neuromedin C antagonizes neuromedin C-stimulated amylase release by acini isolated from the rat pancreas. Pancreas. 1990 Jul;5(4):408-14. doi:10.1097/00006676-199007000-00006. PMID: 1696379. View Source
